N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide

Description

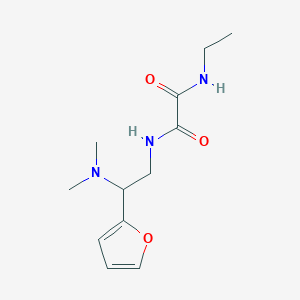

N1-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide is a synthetic oxalamide derivative characterized by a central oxalamide backbone (NH-C(O)-C(O)-NH) with two distinct substituents:

- N1-substituent: A branched chain containing a dimethylamino group (-N(CH₃)₂) and a furan-2-yl moiety.

- N2-substituent: An ethyl group (-CH₂CH₃).

Properties

IUPAC Name |

N'-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3/c1-4-13-11(16)12(17)14-8-9(15(2)3)10-6-5-7-18-10/h5-7,9H,4,8H2,1-3H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNHHOVFVIAGMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCC(C1=CC=CO1)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-ethyloxalamide is a synthetic compound with a molecular formula of C12H19N3O3 and a molecular weight of 253.302 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacological applications. This article reviews various studies and findings related to the biological activity of this compound.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C12H19N3O3 |

| Molecular Weight | 253.302 g/mol |

| Purity | ≥95% |

Anticancer Potential

Recent studies have indicated that derivatives of oxalamides, including this compound, exhibit significant anticancer properties. Research published in various journals has demonstrated that these compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at specific phases, particularly G1 and G2/M phases.

The proposed mechanism by which this compound exerts its biological effects includes:

- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy production and increased apoptosis.

- Modulation of Signaling Pathways : It is suggested that this compound can modulate key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.

- Interaction with DNA : Some studies suggest that oxalamides can intercalate with DNA, disrupting replication and transcription processes.

Study 1: Antitumor Activity in vitro

A study conducted on various cancer cell lines showed that this compound significantly inhibited cell viability in a dose-dependent manner. The IC50 values ranged from 10 to 30 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.

Study 2: In vivo Efficacy

In an animal model, administration of this compound resulted in a marked reduction in tumor size compared to the control group. Histopathological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several classes of molecules, including ranitidine-related derivatives , oxalamide analogs , and amine-functionalized furans . Below is a systematic comparison:

Table 1: Structural Comparison

Key Findings from Comparative Analysis

However, unlike ranitidine’s thioether-linked nitroacetamide, the oxalamide core may confer greater hydrolytic stability . Ethyl 4-(dimethylamino) benzoate () demonstrates that dimethylamino groups improve polymerization efficiency in resin systems, suggesting analogous roles in modulating the target compound’s physicochemical behavior .

Pharmacological Potential: Ranitidine-related compounds () target histamine H₂ receptors, implying that the dimethylamino-furan motif may interact with similar biological pathways. However, the absence of a nitro or sulphanyl group in the target compound could alter receptor specificity . The oxalamide group, as seen in patent derivatives (), is often employed in kinase inhibitors or prodrugs due to its hydrogen-bonding capacity and metabolic resistance .

Synthetic Challenges: The furan-2-yl and dimethylamino groups necessitate careful regioselective synthesis, as seen in ranitidine manufacturing (). In contrast, the ethyl-oxalamide moiety may simplify coupling reactions compared to nitroacetamide or fumaramide derivatives .

Table 2: Physicochemical and Functional Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.